Lipophilicity Gradient Across the 5-Alkoxy Series
5-Isobutoxyisoxazol-3-amine exhibits a computed XLogP of 1.7, which is 2.7 log units higher than 5-methoxyisoxazol-3-amine (LogP -1.00) and 1.0 log unit higher than 5-ethoxyisoxazol-3-amine (LogP 0.7) [1]. This lipophilicity gradient is consistent with the increasing carbon count and branching of the alkoxy chain, and falls within the optimal range (LogP 1–3) commonly sought for oral bioavailability in drug discovery programs. In contrast, the shorter-chain analogs fall below or at the lower boundary of this window, potentially limiting their passive membrane diffusion .
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.7 (chem960 computed); LogP = 0.41 (Chemsrc computed) |
| Comparator Or Baseline | 5-Methoxyisoxazol-3-amine: LogP = -1.00; 5-Ethoxyisoxazol-3-amine: LogP = 0.7 |
| Quantified Difference | ΔXLogP = +2.7 vs. 5-methoxy; ΔLogP = +1.0 vs. 5-ethoxy |
| Conditions | Computed LogP/XLogP values from different prediction algorithms (XLogP from chem960; LogP from Chemsrc/Molaid); cross-study comparison; note different algorithms may yield different absolute values |
Why This Matters
A LogP difference of >1 log unit represents a ~10-fold difference in partition coefficient, directly impacting compound distribution in biphasic biological systems and justifying procurement of the isobutoxy analog when moderate lipophilicity is required.
- [1] Molaid. 32326-26-4: 3-Amino-5-ethoxyisoxazole. LogP = 0.7, PSA = 61.3. https://www.molaid.com/MS_243066 (accessed 2026). View Source
